2-{bicyclo[3.1.0]hexan-3-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers
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Overview
Description
2-{bicyclo[3.1.0]hexan-3-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclo[3.1.0]hexane core. This can be achieved through various methods, such as the Diels-Alder reaction or other cycloaddition reactions. The Boc-protected amino group is then introduced using tert-butoxycarbonyl chloride in the presence of a base.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Acidic conditions, such as hydrochloric acid (HCl), are used to remove the Boc group.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Free amino derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound's ability to interact with biological macromolecules makes it useful in studying protein interactions.
Medicine: It may serve as a precursor for the development of new pharmaceuticals.
Industry: Its unique structure could be exploited in the design of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceutical research, it might interact with enzymes or receptors to modulate biological processes. The molecular targets and pathways involved would be determined by the specific biological system being studied.
Comparison with Similar Compounds
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic core but may have different substituents.
Boc-protected amino acids: These compounds have similar Boc protecting groups but differ in their core structures.
Uniqueness: 2-{bicyclo[3.1.0]hexan-3-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is unique due to its combination of the bicyclic structure and the Boc-protected amino group, which provides both structural complexity and functional versatility.
Properties
CAS No. |
1822426-59-4 |
---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(3-bicyclo[3.1.0]hexanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-5-7-4-8(7)6-9/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
LBQMSXCPACQAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC2CC2C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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